3-(3,5-Difluorobenzoyl)thiophene
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Overview
Description
3-(3,5-Difluorobenzoyl)thiophene is a chemical compound that has garnered significant attention in the scientific community due to its promising properties and potential applications. It has a molecular weight of 224.23 g/mol .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . Direct fluorination of thiophene with molecular fluorine (F2) is one method, but it’s not selective due to the extreme reactivity of molecular fluorine .Molecular Structure Analysis
The molecular formula of 3-(3,5-Difluorobenzoyl)thiophene is C11H6F2OS . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Thiophene derivatives exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
The density of 3-(3,5-Difluorobenzoyl)thiophene is 1.355g/cm3, and it has a boiling point of 318.7ºC at 760 mmHg . The melting point is not available .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including “3-(3,5-Difluorobenzoyl)thiophene”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Applications
Compounds containing the thiophene nucleus, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, act as anti-inflammatory agents . This suggests potential anti-inflammatory applications for “3-(3,5-Difluorobenzoyl)thiophene”.
Antimicrobial Applications
Thiophene derivatives exhibit antimicrobial properties . This suggests that “3-(3,5-Difluorobenzoyl)thiophene” could potentially be used in the development of new antimicrobial agents.
Anticancer Applications
Thiophene derivatives also exhibit anticancer properties . This suggests potential applications for “3-(3,5-Difluorobenzoyl)thiophene” in cancer research and treatment.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests potential industrial applications for “3-(3,5-Difluorobenzoyl)thiophene”.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications for “3-(3,5-Difluorobenzoyl)thiophene” in material science and electronics.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3,5-difluorophenyl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2OS/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKYDXNLQORNPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641861 |
Source
|
Record name | (3,5-Difluorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898771-64-7 |
Source
|
Record name | (3,5-Difluorophenyl)-3-thienylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Difluorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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